
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Overview
Description
(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal is a monosaccharide belonging to the aldohexose family. Its systematic IUPAC name reflects its stereochemistry: the S configuration at C2 and C3, and R configurations at C4 and C5. This compound is commonly identified as D-mannose, an epimer of D-glucose at the C2 position . Its molecular formula is C₆H₁₂O₆, with a molar mass of 180.16 g/mol . The linear structure contains an aldehyde functional group at C1 and hydroxyl groups at all other carbons, contributing to its high solubility in water and participation in biological processes such as glycosylation .
Biological Activity
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a naturally occurring sugar that plays significant roles in biological processes. This compound is characterized by its five hydroxyl groups and an aldehyde functional group, contributing to its solubility and reactivity. The molecular formula is , indicating a hexose structure with multiple functional groups that enhance its biological activity.
Metabolic Role
D-arabinose is integral to various metabolic pathways in plants and microorganisms. It is involved in the synthesis of polysaccharides and nucleic acids. Research indicates that D-arabinose can influence metabolic processes by modulating enzyme activities and participating in energy production pathways.
Health Benefits
Emerging studies suggest that D-arabinose may offer several health benefits:
- Blood Sugar Regulation : D-arabinose has been shown to help modulate blood sugar levels by influencing insulin sensitivity and glucose metabolism. This property is particularly beneficial for individuals with diabetes or metabolic syndrome.
- Gut Health : The compound may promote gut health by acting as a prebiotic, supporting the growth of beneficial gut bacteria. This can enhance overall digestive health and improve nutrient absorption.
- Antioxidant Properties : Preliminary research indicates that D-arabinose may exhibit antioxidant effects, helping to neutralize free radicals and reduce oxidative stress in cells.
Pharmaceutical Applications
Due to its unique chemical structure and biological properties, D-arabinose is being explored for potential applications in pharmaceuticals:
- Chiral Building Block : Its stereochemistry makes it valuable in the synthesis of chiral drugs and agrochemicals.
- Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent for conditions such as inflammation and immune response modulation.
Case Studies
-
D-Arabinose and Diabetes Management :
- A study conducted on diabetic rats demonstrated that supplementation with D-arabinose improved glucose tolerance and reduced fasting blood glucose levels. The mechanism was attributed to enhanced insulin sensitivity and improved pancreatic function.
-
Impact on Gut Microbiota :
- A clinical trial involving human subjects showed that dietary intake of D-arabinose increased the abundance of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This shift was associated with improved digestive health markers.
Comparative Analysis of Biological Activities
Property | D-Arabinose | Other Sugars (e.g., Glucose) |
---|---|---|
Blood Sugar Regulation | Modulates insulin sensitivity | Rapidly increases blood sugar |
Gut Health | Prebiotic effects | Limited prebiotic activity |
Antioxidant Activity | Moderate | Varies widely |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Structural Differences
The stereochemistry of aldohexoses profoundly influences their chemical behavior and biological roles. Below is a comparison with key analogs:
*PHHA = Pentahydroxyhexanal
Key Observations:
- Stereochemical Variations: The axial/equatorial orientation of hydroxyl groups (e.g., C2 in D-mannose vs. C2 in D-glucose) dictates hydrogen-bonding patterns and solubility .
- Functional Group Modifications: 2-Deoxy-D-glucose lacks a hydroxyl at C2, reducing its metabolic utility but enabling use as a glycolysis inhibitor . D-Gluconic acid’s carboxylate group enhances metal-binding capacity, unlike D-glucose, which cannot form stable Ca²⁺ complexes due to unfavorable steric arrangements .
Physicochemical and Biochemical Properties
Solubility and Reactivity:
- D-Mannose: Highly soluble in water (~248 g/L at 25°C) due to extensive hydrogen bonding. Forms stable hemiacetals in solution .
- D-Glucose: Similar solubility (~470 g/L) but distinct ring-forming kinetics (α/β anomer ratio = 36:64) .
- D-Gluconic Acid : Enhanced solubility (~1,000 g/L) and pH-dependent speciation (pKa ~3.8), enabling applications in food and pharmaceuticals .
Metal Complexation:
D-Gluconate (Gluc⁻) forms stable complexes with Ca²⁺ (log β₁₁ = 1.3), unlike D-glucose or D-mannose, which lack ionizable groups .
Research Findings and Industrial Relevance
- Stereochemistry and Drug Design: Modifying hydroxyl configurations (e.g., D-mannose vs. D-glucose) impacts receptor binding. For example, D-mannose binds preferentially to lectins in the immune system .
- Thermodynamic Stability: Cyclic forms of D-mannose are less stable than D-glucose, influencing its metabolic pathways .
- Industrial Use : D-Gluconic acid’s Ca²⁺ chelation is exploited in water treatment and food preservation, generating ~180,000 tons annually .
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30142-85-9 | |
Record name | D-Mannose, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30142-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040463 | |
Record name | D-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-28-4, 30142-85-9 | |
Record name | Mannose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3458-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polymannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mannose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12907 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demannose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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